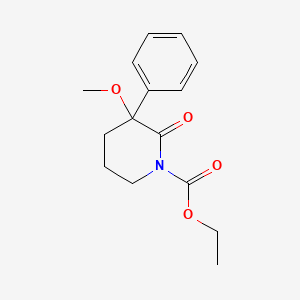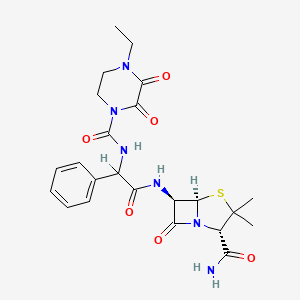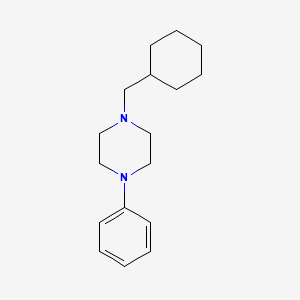![molecular formula C13H15ClF3NO2S B1212865 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylazepane is a sulfonamide.
Scientific Research Applications
Synthesis and Reactions
- Synthesis of Silanes : Matyjaszewski and Chen (1988) explored the synthesis of silanes containing two triflate groups, which involved the displacement of phenyl, chloro, and methyl groups in silanes. This process could potentially be related to the synthesis or reactions involving 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane (Matyjaszewski & Chen, 1988).
Polyimide Synthesis
- Novel Polyimides : Yin et al. (2005) reported the synthesis of novel fluorinated aromatic diamine monomers, potentially relevant in the context of 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane, for creating fluorine-containing polyimides with notable solubility and thermal stability (Yin et al., 2005).
Trifluoromethylated Compound Synthesis
- Trifluoromethylated Isoxazolidines : Tsuge, Okano, and Eguchi (1995) described the synthesis of trifluoromethylated isoxazolidines, demonstrating the potential for creating trifluoromethylated compounds, which could include 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane (Tsuge, Okano, & Eguchi, 1995).
Julia-Kocienski Olefination
- Julia-Kocienski Olefination : Alonso et al. (2005) utilized bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, which might be relevant for studying the reactions involving 1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane (Alonso et al., 2005).
properties
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane |
|---|---|
Molecular Formula |
C13H15ClF3NO2S |
Molecular Weight |
341.78 g/mol |
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylazepane |
InChI |
InChI=1S/C13H15ClF3NO2S/c14-11-6-5-10(13(15,16)17)9-12(11)21(19,20)18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8H2 |
InChI Key |
VLSJGDUOMYWSIU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1212785.png)



![2-[[5-(3-Methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]acetic acid](/img/structure/B1212793.png)

![[2-[(Dimethylamino)methyl]cyclohexyl] benzoate](/img/structure/B1212797.png)
![(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1212799.png)

![2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol](/img/structure/B1212802.png)
![2-amino-6-[3-(1-imidazolyl)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1212805.png)